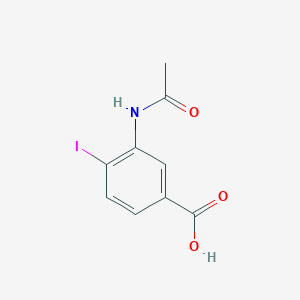
4-(Difluoromethyl)-3-fluorobenzene-1-sulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-3-fluorobenzene-1-sulfonylchloride is a chemical compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a difluoromethyl group, a fluorine atom, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(Difluoromethyl)-3-fluorobenzene with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethyl)-3-fluorobenzene-1-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonic acids, depending on the specific reaction and reagents used .
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-3-fluorobenzene-1-sulfonylchloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-3-fluorobenzene-1-sulfonylchloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and modifications of biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Difluoromethyl)-2-fluorobenzene-1-sulfonylchloride
- 4-(Difluoromethyl)-3-chlorobenzene-1-sulfonylchloride
- 4-(Difluoromethyl)-3-bromobenzene-1-sulfonylchloride
Uniqueness
4-(Difluoromethyl)-3-fluorobenzene-1-sulfonylchloride is unique due to the presence of both a difluoromethyl group and a fluorine atom on the benzene ring, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various compounds and in scientific research .
Propiedades
Fórmula molecular |
C7H4ClF3O2S |
|---|---|
Peso molecular |
244.62 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-3-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H4ClF3O2S/c8-14(12,13)4-1-2-5(7(10)11)6(9)3-4/h1-3,7H |
Clave InChI |
DBPHVVCNTQAJGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)Cl)F)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[4-(2-hydroxypropan-2-yl)cyclohexyl]carbamate](/img/structure/B13501315.png)









![{3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine](/img/structure/B13501356.png)
![2-{4-[(tert-butoxy)carbamoyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B13501366.png)
![2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13501374.png)
